molecular formula C13H19N3O4 B3083654 [[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-24-7

[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083654
CAS No.: 1142204-24-7
M. Wt: 281.31 g/mol
InChI Key: QEFMXUYVHJIRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for various synthetic transformations . In biology, it is used in proteomics research to study protein interactions and functions . Additionally, the compound is used in industrial processes for the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of [[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research .

Properties

IUPAC Name

2-(N-[2-(2,2-dimethylhydrazinyl)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-15(2)14-12(17)8-16(9-13(18)19)10-4-6-11(20-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMXUYVHJIRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC(=O)CN(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 2
[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 3
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[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 4
[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 5
[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
[[2-(2,2-Dimethylhydrazino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

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